molecular formula C25H23N3O3 B4295961 (2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE

(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE

Cat. No.: B4295961
M. Wt: 413.5 g/mol
InChI Key: YNITWZXMDHNAFQ-KQWNVCNZSA-N
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Description

(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is a complex organic compound that features a unique structure combining a furan ring, an indole moiety, and a benzamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Indole Synthesis: The indole moiety is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The furan and indole intermediates are then coupled using amide bond formation techniques, such as the use of carbodiimides or other coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and indole rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group or the double bonds within the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles like amines and thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide: Similar structure but lacks the methyl group on the indole ring.

    N-[2-(2-thienyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-17-20(21-11-5-6-12-22(21)27-17)13-14-26-25(30)23(16-19-10-7-15-31-19)28-24(29)18-8-3-2-4-9-18/h2-12,15-16,27H,13-14H2,1H3,(H,26,30)(H,28,29)/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNITWZXMDHNAFQ-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC=CO3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC=CO3)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Reactant of Route 3
Reactant of Route 3
(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Reactant of Route 4
(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Reactant of Route 5
(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE
Reactant of Route 6
(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE

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